molecular formula C18H22N4O4S B2846984 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide CAS No. 850935-90-9

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No.: B2846984
CAS No.: 850935-90-9
M. Wt: 390.46
InChI Key: DMTOVZGFTXTIIC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a cyclopropyl group and at the 2-position with a benzamide moiety. The benzamide is further functionalized with a sulfonyl group linked to a 3-methylpiperidine ring. Its molecular formula is C₁₈H₂₂N₄O₄S (molecular weight: 390.46 g/mol) . The cyclopropyl group enhances steric bulk and metabolic stability compared to alkyl chains, while the 3-methylpiperidine sulfonamide contributes to solubility and target interaction.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-3-2-10-22(11-12)27(24,25)15-8-6-13(7-9-15)16(23)19-18-21-20-17(26-18)14-4-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTOVZGFTXTIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring, a sulfonamide moiety, and a piperidine derivative. Its empirical formula is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S with a molecular weight of approximately 390.458 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit notable antimicrobial properties. In one study, derivatives similar to this compound demonstrated significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The most active compounds showed minimum inhibitory concentrations (MIC) in the range of 0.5 to 5 µg/mL .

Anti-Tubercular Activity

A series of benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents . The mechanism of action appears to involve the inhibition of mycobacterial cell wall synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis.
  • Binding Affinity : Docking studies have shown that this compound can effectively bind to target proteins involved in bacterial growth and survival .

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, various oxadiazole derivatives were synthesized and tested for their antibacterial properties. The findings revealed that compounds similar to this compound demonstrated strong inhibitory effects against E. coli and Staphylococcus aureus, with IC50 values indicating effective concentrations for therapeutic use .

Evaluation of Anti-Tubercular Properties

Another significant study focused on the design and synthesis of substituted benzamides for anti-tubercular activity. The results indicated that certain derivatives had promising activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the benzamide structure could enhance efficacy .

Data Tables

Compound Target Bacteria MIC (µg/mL) IC50 (µM)
Compound ASalmonella typhi0.5-
Compound BBacillus subtilis2.0-
Compound CE. coli1.0-
Compound DMycobacterium tuberculosis-1.35

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of benzamides with oxadiazole rings have been synthesized and evaluated for their efficacy as RET kinase inhibitors in cancer therapy. These compounds demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations, making them potential candidates for targeted cancer therapies .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. Research has shown that modifications to the benzamide structure can enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to improved activity against resistant strains .

Study on RET Kinase Inhibitors

A study published in 2016 highlighted a series of novel benzamide derivatives, including those with the oxadiazole moiety, which were tested for their ability to inhibit RET kinase activity. The lead compound demonstrated significant inhibition at both molecular and cellular levels, effectively reducing cell proliferation driven by RET mutations .

Antimicrobial Efficacy Assessment

In another research effort, various sulfonamide derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments, suggesting that compounds similar to N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide could be developed into effective antimicrobial agents .

Summary of Findings

The compound this compound shows considerable promise in medicinal chemistry applications:

Application AreaFindings
Anticancer ActivityInhibits RET kinase; potential for targeted therapy
Antimicrobial PropertiesEnhanced efficacy against resistant bacterial strains
Mechanism of ActionInhibits key enzymes/receptors involved in disease

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
  • Structure : Ethyl substituent replaces cyclopropyl at the oxadiazole 5-position.
  • Molecular Formula : C₁₇H₂₂N₄O₄S (MW: 378.45 g/mol) .
  • Lipophilicity: Cyclopropyl increases logP compared to ethyl, affecting membrane permeability.
Compounds from
  • Examples : Compounds 18–21 feature 2,3-dihydrobenzo[b][1,4]dioxin-6-yl at the oxadiazole 5-position.
  • Synthesis: Prepared via methods A/B using 3-thiomethoxybenzoic acid or 4-bromobenzoic acid, differing from cyclopropyl analogs .

Variations in the Sulfonamide Group

N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
  • Structure : 2-Methylpiperidine replaces 3-methylpiperidine.
  • Molecular Formula : C₁₈H₂₂N₄O₄S (MW: 390.46 g/mol) .
  • Key Differences :
    • Conformational Flexibility : 3-Methylpiperidine allows distinct spatial orientation compared to 2-methyl, affecting receptor binding.
    • Synthetic Routes : Likely involves sulfonylation with 2-methylpiperidine, differing in reagent selection .
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
  • Structure: Bis(2-cyanoethyl)sulfamoyl replaces 3-methylpiperidine sulfonamide.
  • Molecular Formula : C₁₈H₁₈N₆O₄S (MW: 414.44 g/mol) .
  • Key Differences: Solubility: Cyanoethyl groups increase polarity but may reduce bioavailability. Target Selectivity: Sulfamoyl vs. sulfonyl groups alter hydrogen-bonding capacity.

Research Implications

  • Structural Optimization : Cyclopropyl and 3-methylpiperidine groups balance lipophilicity and target engagement, outperforming ethyl or dipropyl analogs in metabolic stability .
  • Safety : The target compound’s hazards (oral/ocular toxicity) necessitate careful handling compared to uncharacterized analogs .

Q & A

Basic: What are the key steps and optimal conditions for synthesizing N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide?

The synthesis typically involves:

Oxadiazole ring formation : Cyclization of a hydrazide intermediate with reagents like POCl₃ or carbodiimides under reflux (60–90°C) in solvents such as DMF or dichloromethane .

Sulfonylation : Reaction of the benzamide precursor with 3-methylpiperidine sulfonyl chloride in basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Critical factors : Solvent choice, temperature control, and stoichiometric ratios of reagents to minimize byproducts .

Advanced: How can structural ambiguities in this compound be resolved using advanced characterization techniques?

  • X-ray crystallography : Resolves stereochemical uncertainties and confirms bond angles/planarity of the oxadiazole and piperidine rings .
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., oxadiazole substitution patterns) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects trace impurities (<0.1%) .

Basic: Which in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting HDACs or kinases, using positive controls like SAHA .

Advanced: What methodologies elucidate the mechanism of action against specific enzyme targets?

  • Molecular docking : Predict binding interactions with enzymes (e.g., HDACs) using software like AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • Kinetic assays : Measures enzyme inhibition (IC₅₀) under varied substrate concentrations to determine competitive/non-competitive mechanisms .

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Purity validation : Use HPLC (>99% purity) to rule out impurities as confounding factors .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare structural analogs (e.g., piperidine vs. morpholine sulfonamides) to identify SAR trends .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace cyclopropyl with other substituents (e.g., phenyl, thiophene) to assess oxadiazole ring flexibility .
  • Sulfonamide variations : Test 3-methylpiperidine against morpholine or pyrrolidine derivatives to evaluate steric/electronic effects .
  • Bioisosteric replacement : Substitute benzamide with thiazole or imidazole cores to modulate solubility and target affinity .

Basic: What methodological approaches improve solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 in aqueous formulations .
  • Prodrug strategies : Introduce phosphate or ester groups at the benzamide carbonyl .
  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous stability .

Advanced: How to assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via UPLC-MS .
  • Plasma stability assays : Incubate with rat/human plasma (37°C, 24 hr) and quantify parent compound remaining .
  • Light/thermal stability : Store at 40°C/75% RH or under UV light (ICH Q1A guidelines) .

Advanced: How can multi-step synthesis be optimized using design of experiments (DOE)?

  • Response surface methodology (RSM) : Optimize temperature, solvent ratio, and catalyst loading for maximum yield .
  • Critical process parameters (CPPs) : Identify via Pareto charts (e.g., reaction time > solvent polarity) .
  • Scale-up strategies : Use flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and reproducibility .

Advanced: What strategies identify novel biological targets for this compound?

  • Proteomics : SILAC or TMT labeling to detect protein expression changes in treated cells .
  • CRISPR/Cas9 screens : Identify gene knockouts that confer resistance/sensitivity .
  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide

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